Apicidin

Catalog No.
S548542
CAS No.
183506-66-3
M.F
C34H49N5O6
M. Wt
623.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apicidin

CAS Number

183506-66-3

Product Name

Apicidin

IUPAC Name

3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

Molecular Formula

C34H49N5O6

Molecular Weight

623.8 g/mol

InChI

InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)

InChI Key

JWOGUUIOCYMBPV-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

apicidin, apicidin C, cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl)

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC

Description

The exact mass of the compound Apicidin is 623.36828 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiprotozoal Activity

  • Apicidin exhibits antiprotozoal properties, meaning it can inhibit the growth of protozoa, a type of parasitic single-celled organism. Researchers have investigated its effectiveness against various protozoan parasites, including those causing babesiosis, leishmaniasis, and malaria [1].
Source

[1] ScienceDirect - "Apicidin: A novel antiprotozoal agent that inhibits inosine 5'-monophosphate dehydrogenase" ()

Cell Biology Studies

  • Apicidin's ability to target specific cellular processes makes it a valuable tool in cell biology research. Scientists use it to study protein synthesis, cell cycle regulation, and the role of specific enzymes in cellular function [2].
Source

[2] National Institutes of Health - "Apicidin" ()

Investigating Cancer

  • Some scientific studies have explored apicin's potential role in cancer research. Its effects on cell cycle regulation have led researchers to investigate its ability to inhibit the growth and proliferation of cancer cells [3]. It is important to note that this is an active area of research, and apicin is not currently used as a cancer treatment.
Source

[3] National Cancer Institute - "Cell Cycle" ()

Apicidin is a cyclic tetrapeptide derived from the fungus Fusarium species, specifically known for its potent activity as a histone deacetylase inhibitor. Its chemical structure is represented as cyclo(N-O-methyl-L-tryptophanyl-L-isoleucinyl-D-pipecolinyl-L-2-amino-8-oxodecanoyl) . Apicidin has gained attention for its broad-spectrum antiprotozoal effects, particularly against Apicomplexan parasites, which include pathogens responsible for diseases such as malaria and toxoplasmosis. Its mechanism of action primarily involves the inhibition of histone deacetylase, leading to hyperacetylation of histones and subsequent alterations in gene expression that can induce cell cycle arrest and apoptosis in various cell types .

Apicidin's primary mechanism of action involves its inhibition of HDAC enzymes. By preventing HDACs from removing acetyl groups from histones, apicidin alters chromatin structure, potentially leading to changes in gene expression []. This ability to modulate gene expression makes apicidin a valuable tool for studying gene regulation and its role in various biological processes. Additionally, apicidin's antiparasitic activity is thought to be linked to its influence on parasite gene expression and essential metabolic pathways [].

Apicidin's primary chemical reaction involves the inhibition of histone deacetylase enzymes, which are crucial for the regulation of gene expression through the reversible acetylation of lysine residues on histones. By inhibiting these enzymes, apicidin promotes the accumulation of acetylated histones, thereby affecting transcriptional regulation . The binding affinity of apicidin to histone deacetylases is notably high, with an inhibitory constant (IC50) in the low nanomolar range (approximately 4 nM) .

Apicidin exhibits significant biological activities, particularly:

  • Antiparasitic Activity: It has demonstrated effectiveness against various Apicomplexan parasites by inhibiting their histone deacetylase activity, which is essential for their survival and replication .
  • Antitumor Activity: In cancer research, apicidin has shown promise as an antiproliferative agent against several cancer cell lines, including HeLa and Ishikawa cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis through mechanisms involving the upregulation of p21WAF1/Cip1 and gelsolin .
  • Anti-Angiogenesis: Apicidin has also been reported to exhibit anti-angiogenic properties, reducing levels of hypoxia-inducible factor 1-alpha (HIF-1α) in cancer models .

The synthesis of apicidin has been explored through various methods. One common approach involves solid-phase peptide synthesis techniques, where specific amino acids are sequentially added to form the cyclic structure. The synthesis typically requires protecting groups to ensure selective reactions at specific sites, followed by cyclization to yield the final product . The detailed synthetic route can be complex due to the need for precise control over stereochemistry and functional group protection.

Apicidin's applications span several fields:

  • Pharmaceutical Research: Due to its potent inhibitory effects on histone deacetylases, apicidin is being investigated as a potential therapeutic agent for treating cancers and parasitic infections.
  • Biochemical Studies: It serves as a valuable tool in research aimed at understanding the role of histone modifications in gene expression and cellular processes.
  • Animal Models: In vivo studies have demonstrated its efficacy in reducing tumor growth in xenograft models, highlighting its potential for clinical applications .

Studies have focused on apicidin's interactions with various biological molecules. Its binding affinity for histone deacetylases has been characterized through competitive binding assays using radiolabeled analogs. These studies reveal that apicidin competes effectively with other known inhibitors for binding sites on histone deacetylases . Additionally, its effects on downstream signaling pathways related to cell cycle regulation underscore its potential therapeutic relevance.

Apicidin shares structural and functional similarities with several other compounds that inhibit histone deacetylases. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeHDAC Inhibition PotencyNotable Activities
ApicidinCyclic TetrapeptideLow nanomolarAntiparasitic, Antitumor
Trichostatin AFungal MetaboliteLow nanomolarAntitumor
HC-toxinFungal MetaboliteModerateAntitumor
ButyrateShort-chain Fatty AcidHighHistone Acetylation
OxamflatinSynthetic CompoundModerateAntitumor

Uniqueness of Apicidin:

  • Apicidin is distinguished by its dual activity as both an antiprotozoal agent and an antitumor compound.
  • Its specific structural features contribute to its selective inhibition profile against Apicomplexan histone deacetylases compared to other inhibitors like trichostatin A or HC-toxin.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

623.36828430 g/mol

Monoisotopic Mass

623.36828430 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ND0S9TY2E8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Apicidin

Dates

Modify: 2023-08-15
1: Buoncervello M, Borghi P, Romagnoli G, Spadaro F, Belardelli F, Toschi E, Gabriele L. Apicidin and docetaxel combination treatment drives CTCFL expression and HMGB1 release acting as potential antitumor immune response inducers in metastatic breast cancer cells. Neoplasia. 2012 Sep;14(9):855-67. PubMed PMID: 23019417; PubMed Central PMCID: PMC3459281.
2: Choi JH, Lee JY, Choi AY, Hwang KY, Choe W, Yoon KS, Ha J, Yeo EJ, Kang I. Apicidin induces endoplasmic reticulum stress- and mitochondrial dysfunction-associated apoptosis via phospholipase Cγ1- and Ca(2+)-dependent pathway in mouse Neuro-2a neuroblastoma cells. Apoptosis. 2012 Dec;17(12):1340-58. doi: 10.1007/s10495-012-0755-9. PubMed PMID: 22926926.
3: Ahn MY, Kang DO, Na YJ, Yoon S, Choi WS, Kang KW, Chung HY, Jung JH, Min do S, Kim HS. Histone deacetylase inhibitor, apicidin, inhibits human ovarian cancer cell migration via class II histone deacetylase 4 silencing. Cancer Lett. 2012 Dec 28;325(2):189-99. doi: 10.1016/j.canlet.2012.06.017. Epub 2012 Jul 7. PubMed PMID: 22781396.
4: Ahn MY, Ahn SG, Yoon JH. Apicidin, a histone deaceylase inhibitor, induces both apoptosis and autophagy in human oral squamous carcinoma cells. Oral Oncol. 2011 Nov;47(11):1032-8. doi: 10.1016/j.oraloncology.2011.07.027. PubMed PMID: 21856210.
5: Keleş E, Lianeri M, Jagodziński PP. Apicidin suppresses transcription of 17β-hydroxysteroid dehydrogenase type 1 in endometrial adenocarcinoma cells. Mol Biol Rep. 2011 Jun;38(5):3355-60. doi: 10.1007/s11033-010-0441-3. Epub 2010 Nov 18. PubMed PMID: 21086175.
6: Durczak M, Jagodzinski PP. Apicidin upregulates PHD2 prolyl hydroxylase gene expression in cervical cancer cells. Anticancer Drugs. 2010 Jul;21(6):619-24. PubMed PMID: 20527723.
7: Ahn MY, Chung HY, Choi WS, Lee BM, Yoon S, Kim HS. Anti-tumor effect of apicidin on Ishikawa human endometrial cancer cells both in vitro and in vivo by blocking histone deacetylase 3 and 4. Int J Oncol. 2010 Jan;36(1):125-31. PubMed PMID: 19956841.
8: Noh JH, Song JH, Eun JW, Kim JK, Jung KH, Bae HJ, Xie HJ, Ryu JC, Ahn YM, Wee SJ, Park WS, Lee JY, Nam SW. Systemic cell-cycle suppression by Apicidin, a histone deacetylase inhibitor, in MDA-MB-435 cells. Int J Mol Med. 2009 Aug;24(2):205-26. PubMed PMID: 19578794.
9: Lai JP, Sandhu DS, Moser CD, Cazanave SC, Oseini AM, Shire AM, Shridhar V, Sanderson SO, Roberts LR. Additive effect of apicidin and doxorubicin in sulfatase 1 expressing hepatocellular carcinoma in vitro and in vivo. J Hepatol. 2009 Jun;50(6):1112-21. doi: 10.1016/j.jhep.2008.12.031. Epub 2009 Mar 9. PubMed PMID: 19376607; PubMed Central PMCID: PMC2756527.
10: Park SJ, Kim MJ, Kim HB, Sohn HY, Bae JH, Kang CD, Kim SH. Cotreatment with apicidin overcomes TRAIL resistance via inhibition of Bcr-Abl signaling pathway in K562 leukemia cells. Exp Cell Res. 2009 Jul 1;315(11):1809-18. doi: 10.1016/j.yexcr.2009.02.024. Epub 2009 Mar 4. PubMed PMID: 19268463.

Explore Compound Types